molecular formula C19H16N4OS B2592159 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-43-2

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2592159
CAS No.: 1105246-43-2
M. Wt: 348.42
InChI Key: JKUHBAKMGAIFSG-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core substituted at the 1-position with a phenyl group, at the 4-position with a 4-(4-methoxyphenyl)-1,3-thiazole moiety, and at the 5-position with a methyl group. The methoxyphenyl substituent enhances electron density and may influence binding interactions in biological systems, while the methyl group contributes to steric stabilization .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-6-4-3-5-7-15)19-20-17(12-25-19)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUHBAKMGAIFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-methoxybenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Synthesis of the Triazole Ring: The thiazole intermediate is then reacted with phenylhydrazine and acetic acid to form the triazole ring via a cyclization reaction.

    Final Coupling: The final step involves coupling the triazole-thiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the triazole moiety have been extensively studied for their antibacterial effects. For instance, derivatives of 1,2,4-triazoles have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. A study reported that certain triazole hybrids exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against MRSA, indicating their potential as effective antibacterial agents .
  • Antifungal Activity : Triazole derivatives are also recognized for their antifungal properties. Research has highlighted compounds with triazole scaffolds that demonstrate strong activity against various fungal strains, including Candida albicans and Aspergillus flavus. The efficacy of these compounds often surpasses that of traditional antifungal drugs .

Anticancer Potential

Recent studies have suggested that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, specific synthesized triazoles have shown cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant potency . This opens avenues for further research into their use as anticancer agents.

Neuroprotective Effects

Triazole compounds have been investigated for their neuroprotective properties. Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Supramolecular Chemistry

The unique structural features of triazoles allow them to participate in supramolecular interactions, making them valuable in designing new materials. Their ability to form hydrogen bonds can be harnessed to create novel polymers and nanomaterials with enhanced properties .

Corrosion Inhibition

Triazole compounds are also explored for their effectiveness as corrosion inhibitors in metal protection. Studies indicate that certain triazole derivatives can significantly reduce corrosion rates in various environments, showcasing their utility in industrial applications .

Table 1: Biological Activities of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntibacterialMRSA0.25 μg/mL
AntifungalCandida albicans0.5 μg/mL
AnticancerBreast cancer cell linesIC50: 20 μM
NeuroprotectiveNeuronal cellsIC50: 15 μM

Table 2: Material Science Applications of Triazoles

Application TypeDescriptionReference
Supramolecular ChemistryFormation of new polymers
Corrosion InhibitionReduction of corrosion rates

Case Study 1: Antibacterial Efficacy Against MRSA

A recent study synthesized a series of triazole derivatives and evaluated their antibacterial efficacy against MRSA strains. The most potent compound displayed an MIC value significantly lower than standard treatments like vancomycin, demonstrating the potential for developing new antibiotics from this scaffold .

Case Study 2: Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of triazoles revealed that specific derivatives could inhibit neuronal apoptosis induced by oxidative stress. This study utilized various assays to confirm the protective effects on neuronal cell lines, suggesting a pathway for therapeutic development in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biological pathways. Its interaction with receptors can modulate signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isostructural Derivatives

a. Halogen-Substituted Derivatives (Compounds 4 and 5) In and , compounds 4 (Cl-substituted) and 5 (Br-substituted) share the same triazole-thiazole backbone but differ in halogen substituents. Both are isostructural, with nearly identical crystal packing except for adjustments to accommodate Cl/Br differences.

b. Thiazole-Triazole Hybrids with Varied Aryl Groups describes compound 9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide), which incorporates a methoxyphenyl-thiazole moiety linked via a triazole-acetamide bridge. Unlike the target compound, 9e includes a benzodiazolyl group and an acetamide spacer, which may enhance hydrogen-bonding capacity in biological targets .

c. Ethynyl-Substituted Triazoles highlights triazoles with ethynyl groups, such as 3ac (1-benzyl-4-(4-methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-1H-1,2,3-triazole).

Physicochemical Properties

Compound Solubility Melting Point (°C) LogP (Predicted)
Target Compound Low (non-ionic) Not reported ~3.5
4 (Cl-substituted) Moderate (DMF-soluble) 210–212 ~3.8
9e (Acetamide) High (polar groups) 185–187 ~2.2
3ac (Ethynyl) Low 160–162 ~4.1

The methoxyphenyl group in the target compound increases hydrophobicity compared to 9e but reduces it relative to halogenated derivatives. Acetamide-containing hybrids (9e ) show improved solubility due to hydrogen-bonding capacity .

Biological Activity

The compound 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N5O4SC_{21}H_{17}N_5O_4S with a molecular weight of 435.46 g/mol . The structure includes a triazole ring fused with thiazole and phenyl moieties, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of thiazole and triazole rings through cyclization methods. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and fungi such as Candida species.

CompoundTarget OrganismIC50 (μM)Reference
IT10Mtb H37Ra2.32
IT06Mtb H37Ra2.03
4-Methoxyphenyl TriazoleCandida albicans10.5

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the triazole structure have shown activity against colon carcinoma cells with IC50 values in the micromolar range.

Cell LineCompoundIC50 (μM)Reference
HCT-116Triazole Derivative6.2
T47DTriazole Derivative27.3

This anticancer potential highlights the importance of further exploring these compounds for therapeutic applications in oncology.

Anti-inflammatory Activity

Some derivatives of triazoles have also been reported to exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : Many triazoles act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
  • Disruption of Cell Membranes : Some compounds can disrupt microbial cell membranes leading to cell death.
  • Modulation of Signaling Pathways : Triazoles may modulate signaling pathways involved in inflammation and cancer progression.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antitubercular Activity : A study evaluated several triazole derivatives against Mtb and found that compounds similar to This compound showed selective inhibition with minimal toxicity towards human cells .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects against breast cancer cells (T47D) demonstrated promising results with significant cell death at low concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under optimized conditions. For example, describes using THF/water solvent, CuSO₄, and sodium ascorbate at 50°C for 16 hours, achieving a 61% yield. Key variables include:

  • Catalyst choice : Copper(I) iodide or CuSO₄/ascorbate systems are critical for regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction efficiency compared to DMF or DMSO.
  • Temperature : Prolonged heating (50–80°C) improves cyclization but risks decomposition.
    Validation via TLC and column chromatography is essential for purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this triazole-thiazole hybrid?

Methodological Answer: A combination of ¹H/¹³C NMR, IR, and elemental analysis is standard. emphasizes:

  • ¹H NMR : Signals for methoxy (δ ~3.8 ppm), thiazole protons (δ 7.2–8.1 ppm), and triazole protons (δ 7.5–8.3 ppm).
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹).
  • Elemental analysis : Discrepancies >0.3% between calculated and experimental values indicate impurities .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to detect unreacted precursors or byproducts ( ).
  • Melting point : Sharp melting ranges (e.g., 180–182°C) confirm purity, while broad ranges suggest contaminants ( ).

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound against fungal targets like 14-α-demethylase?

Methodological Answer: outlines a workflow using AutoDock Vina and PDB ID 3LD6 (14-α-demethylase):

Ligand preparation : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set).

Grid box setup : Focus on the heme-binding pocket (coordinates x=15, y=10, z=20).

Docking parameters : 20 runs with exhaustiveness=4.
Results show binding energies <−7 kcal/mol indicate strong inhibition potential. Cross-validation with antifungal assays (e.g., Candida albicans MIC) is recommended .

Q. What strategies resolve contradictions in experimental vs. calculated elemental analysis data?

Methodological Answer: Discrepancies often arise from hydration or solvent residues. recommends:

  • Thermogravimetric analysis (TGA) : Detect solvent loss below 150°C.
  • Karl Fischer titration : Quantify water content.
  • Recrystallization : Use ethanol/water mixtures to remove volatile impurities. Adjust calculated values by subtracting residual solvent mass .

Q. How do substituent variations (e.g., methoxy vs. bromo groups) on the phenyl ring affect electronic properties and reactivity?

Methodological Answer: and 15 compare substituent effects via:

  • Hammett constants (σ) : Electron-withdrawing groups (e.g., Br, σ=+0.23) increase thiazole ring electrophilicity, enhancing nucleophilic substitution rates.
  • DFT calculations : Methoxy groups (σ=−0.27) raise HOMO energy (−5.8 eV vs. −6.2 eV for Br), reducing oxidative stability.
    Experimental validation via cyclic voltammetry (scan rate 100 mV/s in DMF) confirms these trends .

Q. What are the challenges in scaling up synthesis from milligram to gram scales, and how are they mitigated?

Methodological Answer: highlights issues in scaling CuAAC reactions:

  • Exothermicity : Use jacketed reactors with controlled cooling to prevent runaway reactions.
  • Catalyst removal : Chelating resins (e.g., EDTA-functionalized silica) reduce copper residues to <10 ppm.
  • Solvent recovery : Distillation under reduced pressure (40°C, 15 mmHg) reclaims >90% THF .

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